3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride
Overview
Description
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a morpholine ring, a phenyl group, and a propan-1-amine moiety, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the morpholine derivative.
Formation of the Propan-1-amine Moiety: The propan-1-amine moiety is synthesized through the reaction of an appropriate amine with a propyl halide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the reactions under controlled temperature and pressure conditions.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the quality and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or morpholine ring positions using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, alkylating agents, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and alcohols.
Substitution Products: Substituted morpholine and phenyl derivatives.
Scientific Research Applications
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It modulates signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3-morpholin-4-ylpropan-1-amine dihydrochloride
- (4-Acetyl-2-morpholinyl)methylamine dihydrochloride
- (1-Methyl-3-morpholin-4-ylpropyl)amine
- (2-Methyl-1-pyridin-2-ylpropyl)amine dihydrochloride
- (5-Morpholin-4-ylpentyl)amine dihydrochloride
Uniqueness
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride is unique due to its specific structural features, including the combination of a morpholine ring, phenyl group, and propan-1-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-morpholin-4-yl-N-[(2-prop-2-enoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.2ClH/c1-2-12-21-17-7-4-3-6-16(17)15-18-8-5-9-19-10-13-20-14-11-19;;/h2-4,6-7,18H,1,5,8-15H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNOCJKWDYXTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNCCCN2CCOCC2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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